molecular formula C21H23N3O5 B6490973 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 891112-34-8

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No. B6490973
CAS RN: 891112-34-8
M. Wt: 397.4 g/mol
InChI Key: MEQTVTCOOSIWCK-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1-NH-CO-NH-R2), where R1 and R2 are any organic groups. Urea derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The urea group could potentially undergo hydrolysis under acidic or basic conditions to yield amines and a carbonyl compound. The ether groups in the 2,3-dihydro-1,4-benzodioxin ring could potentially undergo reactions with strong electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, pKa, logP, etc., can be predicted using various computational tools. These properties are important for understanding the compound’s behavior in biological systems and its drug-likeness .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Urea derivatives can act as inhibitors of various enzymes, including proteases and kinases. The 2,3-dihydro-1,4-benzodioxin group could potentially interact with aromatic amino acids in the binding site of a protein through pi-stacking interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment. Toxicity studies would be needed to assess the compound’s safety for use in humans .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity against various targets. If the compound shows promising activity, it could be optimized through medicinal chemistry techniques to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-27-17-5-2-14(3-6-17)12-22-21(26)23-15-10-20(25)24(13-15)16-4-7-18-19(11-16)29-9-8-28-18/h2-7,11,15H,8-10,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQTVTCOOSIWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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